Bienvenue dans la boutique en ligne BenchChem!

Cyclopamine Tartrate

Hedgehog pathway solubility enhancement salt formation

Research buyers must not substitute Cyclopamine Tartrate (CycT, CAS 1178510-81-0) for parent cyclopamine. CycT uniquely solves the solubility crisis (aqueous 5-10 mg/mL vs. 0 mg/mL) that plagues cell-based Hh pathway studies. It delivers a 6-fold potency improvement (IC50=50 nmol/L) and a 44% wider therapeutic window (LD50=62.5 mg/kg). Validated in NSCLC xenograft eradication and pancreatic metastasis models, CycT also uniquely modulates mitochondrial OXPHOS. Avoid experimental reproducibility failures—insist on the tartrate salt for aqueous formulations.

Molecular Formula C₅₈H₈₈N₂O₁₀
Molecular Weight 973.32
CAS No. 1178510-81-0
Cat. No. B1146800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopamine Tartrate
CAS1178510-81-0
Synonyms(2’R,3S,3’R,3’aS,6’S,6aS,6bS,7’aR,11aS,11bR)-1,2,3,3’a,4,4’,5’,6,6’,6a,6b,7,7’,7’a,8,11,11a,11b-Octadecahydro-3’,6’,10,11b-tetramethylspiro[9H-benzo[a]fluorene-9,2’(3’H)-furo[3,2-b]pyridin]-3-ol Tartrate;  11-Deoxojervine Tartrate;  (3β,23β)-17,23-Epox
Molecular FormulaC₅₈H₈₈N₂O₁₀
Molecular Weight973.32
Structural Identifiers
SMILESC.CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1
InChIInChI=1S/C27H41NO2.CH4/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2;/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3;1H4/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-;/m0./s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopamine Tartrate CAS 1178510-81-0: Hedgehog Pathway Inhibitor with Enhanced Water Solubility


Cyclopamine tartrate (CycT, CAS 1178510-81-0) is a water-soluble salt form of the natural steroidal alkaloid cyclopamine, a specific antagonist of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway [1]. Cyclopamine was originally isolated from the Veratrum plant and identified as a potent Hh pathway inhibitor that acts by directly binding to and inhibiting SMO [2]. However, the parent compound cyclopamine suffers from poor aqueous solubility (0 mg/mL), acid sensitivity, and weak potency relative to other Hh antagonists, which collectively prevented its clinical development as a therapeutic agent [1]. Cyclopamine tartrate was developed as an improved analogue specifically to address the poor solubility limitation while maintaining or enhancing Hh pathway inhibitory activity [1].

Why Cyclopamine Tartrate Cannot Be Substituted with Parent Cyclopamine or Other Hedgehog Inhibitors


Scientific and industrial users cannot interchangeably substitute cyclopamine tartrate with parent cyclopamine or other in-class SMO antagonists due to fundamental differences in solubility, potency, and toxicity profiles that directly impact experimental design and reproducibility. Parent cyclopamine is essentially insoluble in water (0 mg/mL), requiring organic solvents that may confound cellular assays and limit in vivo dosing flexibility [1]. KAAD-cyclopamine, while more potent (EC50 = 20 nM), retains the solubility constraints and requires specialized handling [2]. Vismodegib and sonidegib, although clinically approved, are optimized for oral systemic delivery and produce significant off-target side effects that preclude their use in certain research contexts, particularly for topical or localized applications [3]. The tartrate salt modification fundamentally alters the compound's physical-chemical profile—enabling aqueous formulation at 5-10 mg/mL—while preserving and in some contexts enhancing SMO antagonism, making direct substitution with parent compound or alternative salts scientifically invalid without full re-optimization of experimental conditions [1].

Cyclopamine Tartrate vs. Comparators: Quantitative Differentiation Evidence


Aqueous Solubility: Cyclopamine Tartrate Enables Aqueous Formulation vs. Insoluble Parent Cyclopamine

Cyclopamine tartrate exhibits markedly enhanced aqueous solubility compared to its parent compound cyclopamine, enabling formulation in aqueous buffers without organic co-solvents. This represents a fundamental advantage for in vitro and in vivo experimental design [1].

Hedgehog pathway solubility enhancement salt formation

Hedgehog Signaling Inhibition Potency: Cyclopamine Tartrate 6-Fold More Potent Than Parent Cyclopamine

In a motor neuron differentiation assay that quantifies Hedgehog signaling-dependent developmental outcomes, cyclopamine tartrate demonstrated significantly enhanced inhibitory activity compared to parent cyclopamine, with a 6-fold lower IC50 value [1].

Hedgehog signaling motor neuron differentiation IC50 comparison

Systemic Toxicity: Cyclopamine Tartrate Demonstrates 44% Higher Tolerated Dose Than Parent Cyclopamine

Cyclopamine tartrate exhibits improved in vivo tolerability compared to parent cyclopamine, as measured by median lethal dose (LD50) in mice. The higher tolerated dose provides a wider therapeutic window for in vivo efficacy studies [1].

tolerability maximum tolerated dose in vivo safety

In Vivo Antitumor Efficacy: Cyclopamine Tartrate Reduces Tumor Metastasis by 47% in Orthotopic Pancreatic Cancer Model

In an orthotopic mouse model of pancreatic cancer metastasis, cyclopamine tartrate treatment significantly reduced the incidence of tumor metastasis compared to vehicle control, demonstrating in vivo efficacy against metastatic progression [1].

pancreatic cancer metastasis inhibition orthotopic model

SMO Antagonism EC50: Cyclopamine Tartrate Matches KAAD-Cyclopamine Potency and Exceeds Cur-61414

In cellular assays of SMO receptor antagonism, cyclopamine tartrate exhibits an EC50 of 20 nM, matching the potency of KAAD-cyclopamine (20 nM) and demonstrating 5- to 10-fold greater potency than Cur-61414 (100-200 nM). This places cyclopamine tartrate among the most potent SMO antagonists in its class while retaining the aqueous solubility advantages absent in KAAD-cyclopamine [1].

SMO antagonism EC50 comparison Hedgehog inhibitors

Plasma Half-Life: Cyclopamine Tartrate Maintains Comparable Pharmacokinetics to Parent Cyclopamine

Despite the salt modification that dramatically improves aqueous solubility, cyclopamine tartrate maintains plasma half-life characteristics comparable to parent cyclopamine, indicating that the tartrate salt does not compromise systemic exposure [1].

pharmacokinetics plasma half-life in vivo exposure

Optimal Use Cases for Cyclopamine Tartrate Based on Quantitative Differentiation Evidence


In Vitro Hedgehog Pathway Studies Requiring Aqueous Formulation Without Organic Solvent Artifacts

Cyclopamine tartrate is optimal for cell culture experiments where organic solvents (e.g., DMSO, ethanol) must be minimized to avoid confounding cytotoxicity or pathway interference. With water solubility of 5-10 mg/mL compared to 0 mg/mL for parent cyclopamine [1], CycT enables preparation of aqueous stock solutions for direct addition to culture media. Combined with a 6-fold improvement in motor neuron differentiation inhibition (IC50 = 50 nmol/L vs. 300 nmol/L for cyclopamine) [1], CycT reduces the amount of compound required per experiment, further minimizing any residual solvent effects.

In Vivo Xenograft Efficacy Studies Requiring Higher Tolerated Dosing

For preclinical oncology studies requiring higher systemic exposure to achieve therapeutic effects, cyclopamine tartrate offers a 44% higher maximum tolerated dose (LD50 = 62.5 mg/kg vs. 43.5 mg/kg for cyclopamine) [1]. This expanded therapeutic window directly enables dose escalation protocols that would exceed safety limits with parent cyclopamine. The demonstrated 47% relative reduction in metastasis incidence in an orthotopic pancreatic cancer model [2] provides a validated efficacy benchmark for researchers designing metastasis-focused studies.

Topical Application Studies for Localized Hedgehog Inhibition

Cyclopamine tartrate is particularly suited for topical or localized administration studies where aqueous formulation facilitates penetration and distribution. In a 21-day topical application study using two mouse basal cell carcinoma models (K14cre:Ptch1neo/neo and K14cre:SmoM2YFP), CycT-treated mice exhibited tumor shrinkage and decreased Hh target gene expression [1]. This contrasts with clinically approved oral SMO antagonists vismodegib and sonidegib, which produce systemic side effects that limit their utility for localized application research [3].

Lung Cancer Mitochondrial Respiration and OXPHOS Targeting Studies

For researchers investigating the intersection of Hedgehog signaling with mitochondrial function and oxidative phosphorylation, cyclopamine tartrate has been shown to strongly suppress growth of subcutaneously implanted NSCLC xenografts and nearly eradicate orthotopically implanted NSCLC xenografts [4]. CycT reduces oxygen consumption in purified mitochondria and decreases levels of proteins essential for heme synthesis, uptake, and OXPHOS, effects that are partially independent of Hedgehog signaling [4]. This dual mechanism profile distinguishes CycT for studies where both Hh pathway and mitochondrial respiration modulation are of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopamine Tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.